![molecular formula C21H17N5S B2718050 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-66-7](/img/structure/B2718050.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-Dimethyl-1H-pyrrol-1-yl” is a part of the molecule you mentioned. It has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Chemical Reactions Analysis
The compound “2,5-Dimethyl-1H-pyrrol-1-yl” was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications
Synthesis and Chemical Properties
Research on pyrazolo[1,5-a]pyrimidines and their derivatives demonstrates significant interest in their synthesis and chemical properties. For example, studies have developed efficient synthetic routes and explored the regioselectivity of cycloaddition reactions for creating various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. These compounds exhibit diverse biological activities, making them of great interest in synthetic organic chemistry and medicinal chemistry (Zaki, Sayed, & Elroby, 2016). Additionally, novel synthetic methods have been explored for generating these compounds under different conditions, further highlighting their chemical versatility and the interest in their synthesis for various applications (Salem et al., 2015).
Biological Activities
The antimicrobial and antitumor activities of pyrazolo[1,5-a]pyrimidines and their derivatives have been extensively investigated. For instance, certain derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains, suggesting potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008). Moreover, some compounds within this class have exhibited antitumor activity, underscoring their potential in cancer research and treatment (El-Naggar, Hassan, Awad, & Mady, 2018).
Pharmacological Potential
The pharmacological potential of pyrazolo[1,5-a]pyrimidines extends beyond antimicrobial and antitumor activities. For example, certain derivatives have been evaluated as inhibitors of the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights their potential use in neurology, particularly in diagnosing and monitoring neuroinflammatory conditions through PET imaging (Damont et al., 2015).
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N - (2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5S/c1-14-3-4-15(2)25(14)19-8-12-27-21(19)17-13-20-23-11-7-18(26(20)24-17)16-5-9-22-10-6-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZNOXYZDXOSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=NC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

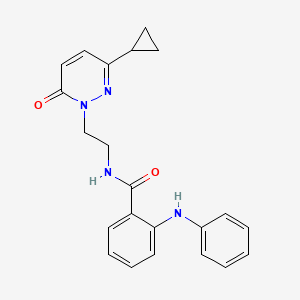
![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)
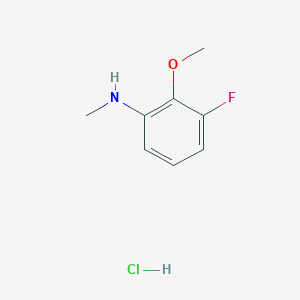
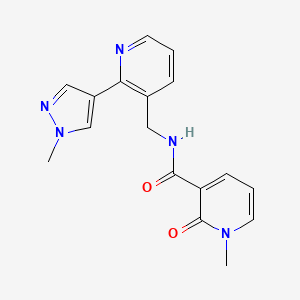
![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)
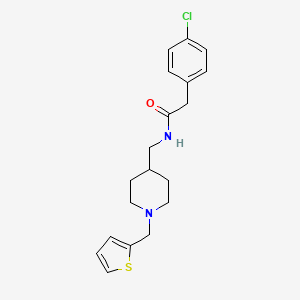
![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)
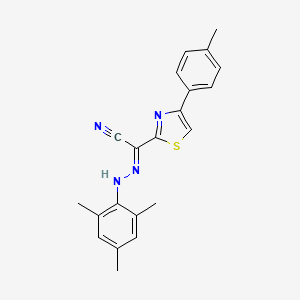
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)
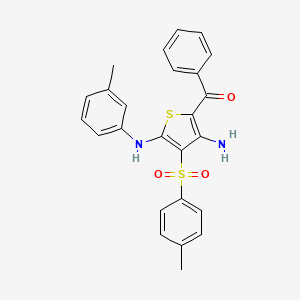
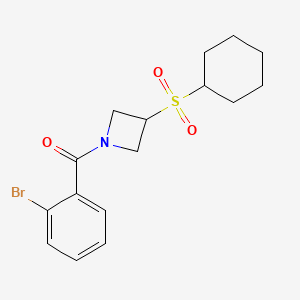
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)
![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)